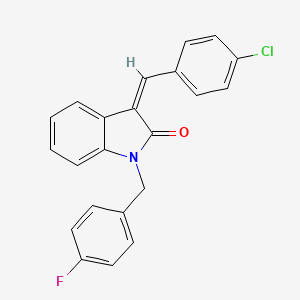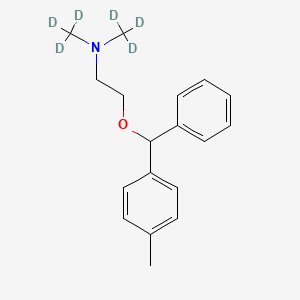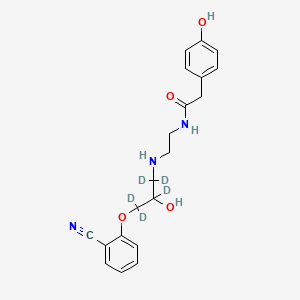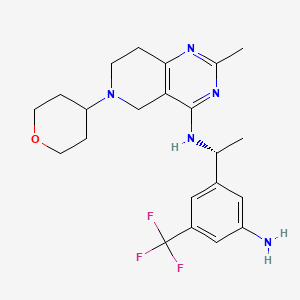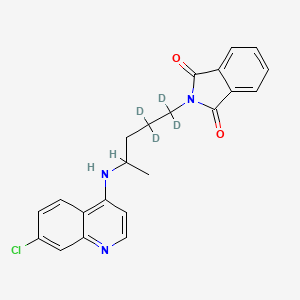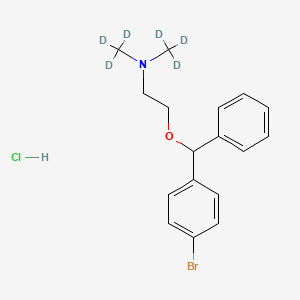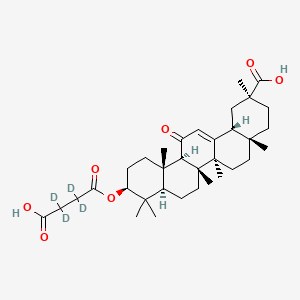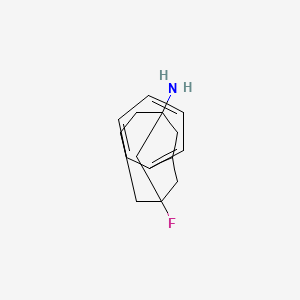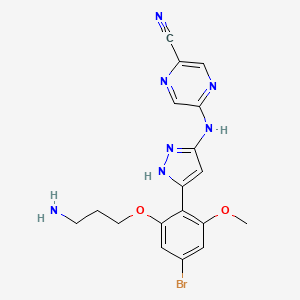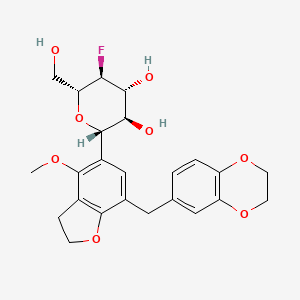
SGLT inhibitor-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium-glucose cotransporter inhibitors are a class of medications used primarily to treat type 2 diabetes mellitus. These inhibitors work by preventing the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine. Sodium-glucose cotransporter inhibitor-1 is a specific compound within this class that has shown promise in both clinical and research settings .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium-glucose cotransporter inhibitor-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common method involves the use of tetrahydrofuran as a solvent and trimethylchlorosilane as a reagent . The reaction is carried out at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: Industrial production of sodium-glucose cotransporter inhibitor-1 often employs large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality compounds .
化学反応の分析
Types of Reactions: Sodium-glucose cotransporter inhibitor-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products: The major products formed from these reactions include various derivatives of sodium-glucose cotransporter inhibitor-1, each with unique properties and potential therapeutic applications .
科学的研究の応用
Sodium-glucose cotransporter inhibitor-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of glucose transport and inhibition. In biology, it serves as a tool to investigate cellular glucose uptake and metabolism. In medicine, it is primarily used to treat type 2 diabetes mellitus by lowering blood glucose levels . Additionally, it has shown potential in treating other conditions, such as heart failure and chronic kidney disease .
作用機序
The primary mechanism of action of sodium-glucose cotransporter inhibitor-1 involves the inhibition of sodium-glucose cotransporters in the kidneys. By blocking these transporters, the compound prevents the reabsorption of glucose, leading to increased glucose excretion in the urine. This mechanism is independent of insulin, making it a valuable treatment option for patients with insulin resistance . The molecular targets include sodium-glucose cotransporter-2 and, in some cases, sodium-glucose cotransporter-1 .
類似化合物との比較
Sodium-glucose cotransporter inhibitor-1 is unique in its dual inhibition of both sodium-glucose cotransporter-2 and sodium-glucose cotransporter-1, which distinguishes it from other compounds in the same class . Similar compounds include dapagliflozin, canagliflozin, and empagliflozin, which primarily target sodium-glucose cotransporter-2 . The dual inhibition mechanism of sodium-glucose cotransporter inhibitor-1 offers additional benefits, such as improved glycemic control and potential cardiovascular protection .
特性
分子式 |
C24H27FO8 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
(2S,3R,4R,5S,6R)-2-[7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methoxy-2,3-dihydro-1-benzofuran-5-yl]-5-fluoro-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C24H27FO8/c1-29-23-14-4-5-32-22(14)13(8-12-2-3-16-17(9-12)31-7-6-30-16)10-15(23)24-21(28)20(27)19(25)18(11-26)33-24/h2-3,9-10,18-21,24,26-28H,4-8,11H2,1H3/t18-,19-,20+,21-,24+/m1/s1 |
InChIキー |
QUHJWCHBJBZVQP-IDYLKPADSA-N |
異性体SMILES |
COC1=C(C=C(C2=C1CCO2)CC3=CC4=C(C=C3)OCCO4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)F)O)O |
正規SMILES |
COC1=C(C=C(C2=C1CCO2)CC3=CC4=C(C=C3)OCCO4)C5C(C(C(C(O5)CO)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


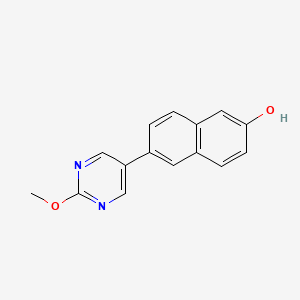
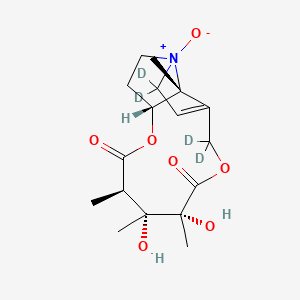
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
